molecular formula C8H11BrN2 B11717812 6-Bromo-3-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

6-Bromo-3-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No.: B11717812
M. Wt: 215.09 g/mol
InChI Key: CNAFKWCKNBWOQL-UHFFFAOYSA-N
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Description

6-Bromo-3-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, making it part of the pyrrolopyrazine family. Compounds with this scaffold are known for their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can be achieved through various methods. One common approach involves the cyclization of N-substituted pyrroles with hydrazine hydrate. This method typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups .

Scientific Research Applications

6-Bromo-3-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 6-Bromo-3-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the observed biological activities. Further research is needed to elucidate the precise molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is unique due to its specific substitution pattern and the presence of a bromine atom.

Properties

Molecular Formula

C8H11BrN2

Molecular Weight

215.09 g/mol

IUPAC Name

6-bromo-3-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

InChI

InChI=1S/C8H11BrN2/c1-6-5-11-7(4-10-6)2-3-8(11)9/h2-3,6,10H,4-5H2,1H3

InChI Key

CNAFKWCKNBWOQL-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C(=CC=C2Br)CN1

Origin of Product

United States

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